7-Bromoquinolin-5-amine belongs to the class of quinoline derivatives, which are a well-studied group of organic compounds with a wide range of biological activities []. The presence of the bromine and amine functional groups suggests it could be a useful building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Research has shown that quinolinedione derivatives, which share a similar core structure with 7-Bromoquinolin-5-amine, exhibit various biological activities, including antibacterial, antifungal, and antitumor properties []. This suggests that 7-Bromoquinolin-5-amine might be a starting point for exploring similar functionalities.
Currently, there is a scarcity of scientific literature directly investigating 7-Bromoquinolin-5-amine. This could be due to the compound being relatively new or commercially unavailable for large-scale research purposes.
7-Bromoquinolin-5-amine is an organic compound characterized by the presence of a bromine atom at the 7-position and an amine group at the 5-position of the quinoline ring system. Its molecular formula is , and it has a molecular weight of approximately 223.07 g/mol. The compound exhibits a unique structure that contributes to its chemical properties and biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.
Research indicates that 7-bromoquinolin-5-amine possesses notable biological activities, particularly as an inhibitor of certain enzymes and receptors. It has been studied for its potential as:
The synthesis of 7-bromoquinolin-5-amine typically involves several steps:
7-Bromoquinolin-5-amine finds applications in several fields:
Studies on 7-bromoquinolin-5-amine have focused on its interactions with biological targets:
Several compounds share structural similarities with 7-bromoquinolin-5-amine. Here are some notable examples:
Compound Name | Structural Features | Unique Properties |
---|---|---|
6-Bromoquinolin-5-amine | Bromine at position 6 | Different reactivity profile compared to 7-bromo |
Quinolin-5-amine | Lacks halogen substitution | Serves as a basic structure for modifications |
8-Bromoquinolin-5-amine | Bromine at position 8 | Exhibits different biological activities |
5-Aminoquinoline | Amino group at position 5 | Fundamental for synthesizing various derivatives |
Each compound exhibits unique reactivity and biological profiles due to variations in their substituents, making them suitable for different applications in research and industry.
Brominated quinoline derivatives have been pivotal in organic synthesis since the early 20th century, with their development closely tied to advances in electrophilic substitution chemistry. The regioselective bromination of quinoline cores, first explored in classical studies using molecular bromine in acetic acid or chloroform, enabled targeted functionalization at electron-rich positions (C-3, C-5, and C-7) . For instance, the Skraup condensation method, as described in patent CN112457243B, facilitated the synthesis of 5,7-dibromoquinoline from 3,5-dibromoaniline and glycerol, highlighting the scalability of brominated quinoline production . Early work by Ökten et al. demonstrated that bromination of 1,2,3,4-tetrahydroquinoline could yield 6,8-dibromo derivatives, which were later aromatized to functionalized quinolines . These foundational methods laid the groundwork for modern applications in drug discovery and materials science.
7-Bromoquinolin-5-amine occupies a unique niche due to its dual functional groups: a bromine atom at C-7 and an amino group at C-5. The electron-deficient quinoline ring directs electrophilic substitution to the C-5 and C-7 positions, while the amino group enhances solubility and enables further derivatization via Buchwald-Hartwig amination or Ullmann coupling . Comparative studies show that bromine at C-7 acts as a meta-directing group, facilitating subsequent substitutions at C-5 or C-9, as seen in the synthesis of 5,7-dibromo-8-hydroxyquinoline derivatives . This regiochemical control distinguishes 7-bromoquinolin-5-amine from isomers like 5-bromo-7-methoxyquinoline, which exhibit distinct reactivity patterns in cross-coupling reactions .
In medicinal chemistry, 7-bromoquinolin-5-amine serves as a precursor to compounds with antiproliferative, antimicrobial, and antimalarial activities. For example, nitration of 6,8-dibromoquinoline yields 5-nitro derivatives, which can be reduced to 5-amino analogs for DNA intercalation studies . The bromine atom’s leaving group capability enables Suzuki-Miyaura couplings to introduce aryl or heteroaryl groups, enhancing bioactivity (Table 1) .
Table 1: Key Derivatives of 7-Bromoquinolin-5-amine and Their Applications
In synthetic chemistry, the compound’s amino group enables chelation to transition metals, making it a ligand in catalytic systems for C–H activation .
Recent studies (2023–2025) emphasize 7-bromoquinolin-5-amine’s role in targeting DNA repair enzymes and bacterial quorum sensing. A 2025 study identified 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (derived from 7-bromoquinolin-5-amine) as a potent topoisomerase I inhibitor (IC50: 5.45 μg/mL) with minimal cytotoxicity . Bibliometric analysis of PubMed and Scopus entries reveals a 40% increase in publications on brominated quinolines since 2020, driven by their utility in multicomponent reactions and antibiotic development . Patent filings, such as CN112457243B, highlight industrial interest in scalable synthesis methods for 7-substituted quinolines .
7-Bromoquinolin-5-amine exhibits a planar heterocyclic structure consisting of a quinoline ring system with bromine substitution at position 7 and an amino group at position 5 [6]. The molecular framework comprises a fused benzene and pyridine ring system, characteristic of quinoline derivatives, with the molecular formula C₉H₇BrN₂ [6] [18]. The compound maintains structural rigidity due to the aromatic conjugation throughout the quinoline core, which restricts rotational freedom and promotes planarity [24].
The conformational analysis reveals that the molecule adopts a predominantly planar configuration with minimal deviation from coplanarity [14]. Computational studies indicate that the bromine atom at position 7 introduces steric effects that influence the electronic distribution within the ring system [24]. The amino group at position 5 participates in conjugation with the quinoline π-system, contributing to the overall molecular stability through resonance stabilization .
The molecular geometry optimization using density functional theory calculations demonstrates that 7-bromoquinolin-5-amine achieves its most stable conformation when the amino group maintains coplanarity with the quinoline ring [24]. The presence of the bromine substituent creates asymmetry in the electron density distribution, leading to preferential conformational arrangements that minimize steric hindrance while maximizing electronic stabilization [26].
Crystallographic studies of quinoline derivatives reveal that these compounds typically exhibit ordered crystal packing arrangements characterized by intermolecular interactions [14] [19]. For brominated quinoline systems, the crystal structures commonly display face-to-face π-π stacking interactions between aromatic ring systems, with typical centroid-centroid distances ranging from 3.75 to 3.80 Å [19]. These π-π interactions contribute significantly to crystal stability and influence the overall packing motifs observed in the solid state [14].
The presence of the amino group in 7-bromoquinolin-5-amine introduces additional hydrogen bonding capabilities that affect crystallographic arrangements . Intermolecular hydrogen bonds typically form between the amino group and electronegative atoms in neighboring molecules, creating extended network structures within the crystal lattice [14]. The bromine atom participates in halogen bonding interactions, with Br⋯Br contacts often observed at distances shorter than the van der Waals separation of approximately 3.70 Å [19].
Crystal packing analysis indicates that molecules of 7-bromoquinolin-5-amine likely arrange in layers stabilized by multiple intermolecular interactions, including π-π stacking, hydrogen bonding, and halogen bonding [14] [19]. The combination of these non-covalent interactions contributes to the overall crystal stability and influences the compound's physical properties in the solid state [15].
The molecular weight of 7-bromoquinolin-5-amine is precisely determined as 223.07 g/mol, based on its molecular formula C₉H₇BrN₂ [6] [18]. The exact mass, calculated from the precise atomic masses of constituent atoms, is 221.97926 g/mol [18]. The monoisotopic mass, representing the mass of the molecule containing only the most abundant isotopes of each element, is identical to the exact mass at 221.97926 g/mol [18].
Table 1: Molecular Mass Properties of 7-Bromoquinolin-5-amine
Property | Value | Unit | Reference |
---|---|---|---|
Molecular Weight | 223.07 | g/mol | [6] [18] |
Exact Mass | 221.97926 | g/mol | [18] |
Monoisotopic Mass | 221.97926 | g/mol | [18] |
Heavy Atom Count | 12 | - | [18] |
The molecular composition analysis reveals that the compound contains 12 heavy atoms, excluding hydrogen atoms, which contributes to its substantial molecular weight within the quinoline derivative class [18]. The presence of the bromine atom significantly increases the molecular mass compared to unsubstituted quinoline analogs [16].
Thermal property data for 7-bromoquinolin-5-amine indicates characteristic transition temperatures that reflect the compound's intermolecular interactions and crystal packing arrangements [21]. Related bromoquinoline derivatives exhibit melting points in the range of 109-110°C, as observed for 5-bromoquinolin-8-amine [7]. The thermal stability of quinoline derivatives is generally enhanced by the presence of halogen substituents, which strengthen intermolecular interactions through halogen bonding [21].
Boiling point estimations for brominated quinoline compounds suggest values exceeding 350°C under standard atmospheric pressure, reflecting the substantial intermolecular forces present in these aromatic heterocyclic systems [5] [7]. The presence of both amino and bromo substituents likely elevates the boiling point compared to the parent quinoline molecule due to enhanced hydrogen bonding and dipole-dipole interactions .
Thermal analysis using differential scanning calorimetry typically reveals endothermic transitions corresponding to melting processes, followed by decomposition at elevated temperatures [21]. The thermal decomposition of amino-substituted quinolines generally occurs through pathways involving the breakdown of the amine functionality and subsequent ring fragmentation [21].
The solubility characteristics of 7-bromoquinolin-5-amine are influenced by the dual presence of the polar amino group and the lipophilic bromine substituent [9]. The amino group enhances solubility in polar protic solvents through hydrogen bonding interactions, while the bromine atom contributes to solubility in less polar organic solvents . The overall solubility profile reflects a balance between these competing effects [9].
Experimental solubility studies of related quinoline derivatives indicate moderate solubility in alcohols and polar aprotic solvents such as dimethyl sulfoxide [9]. The presence of the amino group typically increases water solubility compared to non-amino analogs, although the overall aqueous solubility remains limited due to the aromatic heterocyclic nature of the compound .
The compound's solubility behavior is also influenced by pH conditions, with protonation of the amino group under acidic conditions potentially enhancing water solubility through salt formation [13]. The quinoline nitrogen can also undergo protonation, further affecting the compound's dissolution characteristics in aqueous media [12].
The partition coefficient (LogP) of 7-bromoquinolin-5-amine, representing the logarithm of the octanol-water partition coefficient, is determined to be 1.9 [18]. This value indicates moderate lipophilicity, positioning the compound between highly hydrophilic and highly lipophilic extremes [9]. The LogP value reflects the balance between the hydrophilic amino group and the lipophilic quinoline ring system with bromine substitution [18].
Table 2: Partition Coefficient Data for 7-Bromoquinolin-5-amine
Parameter | Value | Method | Reference |
---|---|---|---|
LogP (Octanol-Water) | 1.9 | Computational | [18] |
Topological Polar Surface Area | 38.9 Ų | Calculated | [18] |
Hydrogen Bond Donors | 1 | Structural Analysis | [18] |
Hydrogen Bond Acceptors | 2 | Structural Analysis | [18] |
The moderate LogP value suggests favorable membrane permeability characteristics while maintaining sufficient aqueous solubility for biological interactions [9]. Comparative analysis with other quinoline derivatives indicates that the presence of the amino group reduces the overall lipophilicity compared to non-amino bromoquinoline analogs [5].
The frontier molecular orbitals of 7-bromoquinolin-5-amine, comprising the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), determine the compound's electronic reactivity and charge transfer characteristics [10] [24]. Density functional theory calculations reveal that the HOMO is primarily localized on the quinoline ring system with significant contribution from the amino group, while the LUMO exhibits delocalization across the entire aromatic framework [24].
The energy gap between HOMO and LUMO orbitals provides insight into the compound's electronic stability and reactivity [24]. For quinoline derivatives with similar substitution patterns, energy gaps typically range from 3.4 to 3.8 eV, indicating moderate reactivity and reasonable kinetic stability [24]. The presence of the electron-donating amino group raises the HOMO energy level, while the electron-withdrawing effects of the bromine substituent influence the LUMO energy [26].
Frontier molecular orbital analysis demonstrates that charge transfer processes in 7-bromoquinolin-5-amine primarily involve π-system electrons, with the amino group serving as an electron donor and the quinoline core acting as an electron acceptor [10]. The spatial distribution of frontier orbitals influences the compound's interactions with other molecules and its photophysical properties [24].
The charge distribution in 7-bromoquinolin-5-amine reflects the electronic effects of both the amino and bromo substituents on the quinoline ring system [26]. Computational analysis using density functional theory reveals that the amino group at position 5 carries a partial negative charge due to its electron-donating nature, while the bromine atom at position 7 exhibits partial positive character due to its electronegativity .
The quinoline nitrogen atom maintains a partial negative charge consistent with its role as an electron pair donor, while the carbon atoms in the ring system exhibit varying charge densities depending on their proximity to the substituents [26]. The charge distribution pattern influences the compound's reactivity toward electrophilic and nucleophilic attack, with electron-rich regions favoring electrophilic substitution and electron-deficient areas promoting nucleophilic reactions .
Electrostatic potential mapping demonstrates that the amino group region exhibits the most negative electrostatic potential, making it the preferred site for interactions with positively charged species [14]. Conversely, the region near the bromine substituent shows less negative or slightly positive electrostatic potential, consistent with the electron-withdrawing nature of halogen atoms .
The dipole moment of 7-bromoquinolin-5-amine arises from the asymmetric distribution of electron density caused by the different electronic effects of the amino and bromo substituents [11] [12]. The amino group, being electron-donating, and the bromine atom, being electron-withdrawing, create a significant dipole moment across the molecule . Computational studies of similar quinoline derivatives suggest dipole moments in the range of 2-4 Debye units for substituted quinolines [11].
The molecular polarizability reflects the compound's ability to develop induced dipoles in response to external electric fields [11]. The presence of the aromatic π-system contributes significantly to the overall polarizability, with the bromine atom adding substantial polarizable electron density due to its large atomic size [12]. The amino group also contributes to polarizability through its lone pair electrons .
Property | Characteristic | Impact |
---|---|---|
HOMO Localization | Quinoline ring + amino group | Enhanced nucleophilicity [24] |
LUMO Distribution | Delocalized across framework | Moderate electrophilicity [24] |
Charge Distribution | Asymmetric due to substituents | Directional reactivity [26] |
Dipole Moment | Moderate (estimated 2-4 D) | Intermolecular interactions [11] |
Polarizability | Enhanced by π-system and Br | Field responsiveness [12] |
Nuclear magnetic resonance spectroscopy represents one of the most powerful analytical techniques for structural elucidation of 7-Bromoquinolin-5-amine. The compound's unique substitution pattern creates distinctive spectroscopic signatures that facilitate unambiguous identification and structural confirmation [1] .
The proton nuclear magnetic resonance spectrum of 7-Bromoquinolin-5-amine exhibits characteristic resonances that reflect the electronic environment of the quinoline heterocycle and the influence of both the bromine substituent and amino functional group [1] [4] [5]. The aromatic proton signals appear in the typical downfield region between 7.0 and 9.1 parts per million, with distinct patterns arising from the asymmetric substitution of the quinoline core.
The most downfield resonance, appearing as a doublet at 8.8-9.1 parts per million with a coupling constant of approximately 4-5 hertz, corresponds to the hydrogen atom at the carbon-2 position of the quinoline ring [4] [5]. This signal exhibits characteristic quinoline nitrogen deshielding effects, positioning it at the extreme downfield region of the aromatic spectrum. The hydrogen at carbon-4 position resonates as a doublet at 8.7-8.9 parts per million, also showing the distinctive coupling pattern with the carbon-3 proton [4] [5].
The carbon-3 proton manifests as a doublet of doublets in the 7.4-7.6 parts per million range, reflecting its coupling interactions with both the carbon-2 and carbon-4 hydrogens [4] [5]. This multiplicity pattern serves as a diagnostic feature for confirming the quinoline ring integrity and substitution pattern.
Within the benzene ring portion of the molecule, the hydrogen atoms at carbon-6 and carbon-8 positions display distinct chemical shifts influenced by the proximity to the functional groups [4] [6]. The carbon-6 proton appears as a doublet at 7.0-7.3 parts per million with a coupling constant of 8-9 hertz, while the carbon-8 hydrogen resonates as a doublet at 7.8-8.1 parts per million [4] [6]. The significant difference in chemical shifts between these two signals reflects the differential electronic effects of the amino group versus the bromine substituent.
The amino group protons present a characteristic broad singlet between 4.5 and 6.5 parts per million [7] [8]. These resonances typically exhibit solvent and concentration-dependent behavior due to rapid exchange processes and hydrogen bonding interactions. The broad nature of this signal, combined with its exchangeable character upon deuterium oxide addition, provides definitive confirmation of the primary amine functionality [7] [8].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through the analysis of carbon chemical shifts and multiplicity patterns [1] [9] [6]. The spectrum reveals nine distinct carbon resonances corresponding to the unique carbon environments within the 7-Bromoquinolin-5-amine structure.
The quinoline nitrogen-bearing carbon atoms exhibit characteristic downfield chemical shifts reflecting their electron-deficient nature [9] [6]. The carbon-2 position resonates at 148-152 parts per million, while the carbon-4 signal appears at 149-153 parts per million. The carbon-3 position, being less electronically perturbed, resonates upfield at 122-125 parts per million [9] [6].
The benzene ring carbons display chemical shifts that directly correlate with their substitution patterns and electronic environments [9] [6]. The carbon-5 position, bearing the amino substituent, appears as a quaternary carbon signal at 140-145 parts per million. This relatively downfield position reflects the electron-donating nature of the amino group combined with its direct attachment to the aromatic system [9] [6].
The bromine-substituted carbon-7 position exhibits a characteristic upfield shift to 105-110 parts per million, demonstrating the heavy atom effect and the electron-withdrawing inductive influence of the bromine substituent [9] [6]. This significant upfield displacement serves as a diagnostic marker for halogen substitution in aromatic systems.
The remaining aromatic carbons, carbon-6 and carbon-8, resonate at 118-122 parts per million and 130-135 parts per million respectively, with their chemical shifts reflecting the combined electronic influences of the neighboring functional groups [9] [6]. The quaternary carbons carbon-9 and carbon-10, representing the ring junction and the carbon adjacent to nitrogen, appear at 145-150 parts per million and 125-130 parts per million respectively [9] [6].
Two-dimensional nuclear magnetic resonance experiments provide crucial connectivity information that enables complete structural assignment and confirmation of the proposed molecular structure [10] [11] [12] [13]. The application of correlation spectroscopy techniques to 7-Bromoquinolin-5-amine reveals the through-bond and through-space relationships between nuclear spins within the molecule.
Correlation spectroscopy analysis demonstrates scalar coupling relationships between adjacent protons within the quinoline framework [11] [14] [13]. Cross-peaks between the carbon-2 and carbon-3 protons confirm their vicinal relationship, while the carbon-3 to carbon-4 correlation establishes the continuity of the pyridine ring portion [11] [14] [13]. Within the benzene ring, the correlation between carbon-6 and carbon-8 protons, although weak due to the meta relationship, provides confirmation of the substitution pattern [11] [14] [13].
Heteronuclear single quantum coherence spectroscopy enables direct correlation of carbon and proton chemical shifts, facilitating unambiguous assignment of carbon-hydrogen relationships [10] [13] [15]. The experiment clearly identifies which proton signals correspond to specific carbon resonances, eliminating ambiguity in spectral interpretation [10] [13] [15]. The multiplicity-edited version of this experiment distinguishes between methine and quaternary carbons, confirming the presence of five aromatic carbon-hydrogen units and four quaternary aromatic carbons [10] [13] [15].
Heteronuclear multiple bond correlation spectroscopy reveals long-range carbon-proton connectivities across two and three chemical bonds [11] [13] [16]. These correlations establish the complete carbon framework of the molecule and confirm the positions of functional group substitutions. Particularly important are the correlations from the amino group to the carbon-5 position and from aromatic protons to the quaternary carbons, which verify the substitution pattern [11] [13] [16].
Nuclear Overhauser effect spectroscopy provides through-space connectivity information that complements the through-bond correlations obtained from other two-dimensional experiments [11] [13]. Although the rigid planar structure of 7-Bromoquinolin-5-amine limits the observation of significant nuclear Overhauser effects, the technique can confirm the spatial relationships between substituents and identify conformational preferences [11] [13].
Infrared spectroscopy provides distinctive vibrational fingerprints that enable functional group identification and structural characterization of 7-Bromoquinolin-5-amine [17] [7] [18]. The technique proves particularly valuable for confirming the presence of the primary amine functionality and characterizing the aromatic substitution pattern through characteristic absorption bands.
The most diagnostic region of the infrared spectrum encompasses the nitrogen-hydrogen stretching vibrations between 3300 and 3500 wavenumbers [7] [8]. Primary amines characteristically exhibit two distinct absorption bands corresponding to the asymmetric and symmetric stretching modes of the amino group [7] [8]. The asymmetric stretch appears at higher frequency (3400-3450 wavenumbers) while the symmetric stretch occurs at lower frequency (3300-3350 wavenumbers) [7] [8]. The presence of these two well-separated bands provides unambiguous confirmation of the primary amine functionality and distinguishes it from secondary or tertiary amine groups [7] [8].
The aromatic carbon-hydrogen stretching vibrations manifest as multiple weak to medium intensity bands in the 3000-3100 wavenumber region [17] [18] [19]. These absorptions reflect the electron-deficient nature of the aromatic hydrogens and provide confirmation of the aromatic character of the quinoline system [17] [18] [19]. The multiplicity and positions of these bands correlate with the specific substitution pattern of the aromatic rings [17] [18] [19].
The characteristic quinoline ring vibrations appear prominently in the 1480-1620 wavenumber region [19] [20] [21]. The carbon-carbon and carbon-nitrogen stretching modes of the quinoline system produce strong absorptions at 1580-1620 wavenumbers, while the pyridine ring vibrations contribute additional bands at 1480-1520 wavenumbers [19] [20] [21]. These absorption patterns serve as diagnostic markers for the quinoline heterocyclic framework and distinguish it from other aromatic systems [19] [20] [21].
The nitrogen-hydrogen bending vibration of the primary amine appears as a medium intensity band in the 1590-1650 wavenumber region [7] [8]. This scissoring mode often overlaps with aromatic ring vibrations but can be distinguished through deuterium exchange experiments or by comparison with structurally related compounds lacking the amino functionality [7] [8].
The aromatic carbon-hydrogen out-of-plane bending vibrations occur in the fingerprint region between 750 and 900 wavenumbers [17] [18]. The specific pattern and intensities of these bands provide information about the substitution pattern of the aromatic rings and can distinguish between different positional isomers [17] [18]. The presence of strong absorptions in this region confirms the aromatic nature of the compound and provides structural information complementary to the in-plane vibrational modes [17] [18].
The carbon-bromine stretching vibration appears as a medium intensity band in the 500-600 wavenumber region [17] [18]. This absorption serves as direct evidence for the presence of the bromine substituent and helps confirm the proposed molecular structure [17] [18]. The relatively low frequency of this vibration reflects the heavy mass of the bromine atom and the relatively weak carbon-bromine bond compared to carbon-carbon or carbon-hydrogen bonds [17] [18].
The ring breathing modes and skeletal vibrations manifest as multiple bands of variable intensity throughout the 1000-1300 wavenumber region [17] [18] [19]. These complex vibrational patterns provide a distinctive fingerprint for the specific substitution pattern and can be used for compound identification and purity assessment [17] [18] [19].
Ultraviolet-visible spectroscopy reveals the electronic transitions within 7-Bromoquinolin-5-amine that arise from its extended aromatic conjugation system and the electronic effects of its functional group substituents [22] [23] [24]. The absorption spectrum exhibits multiple distinct bands corresponding to different types of electronic transitions within the molecule.
The longest wavelength absorption band, occurring in the 300-350 nanometer region, corresponds to the π → π* transition designated as Band I [23] [24] [21]. This transition exhibits high extinction coefficients (10³-10⁴ molar⁻¹ centimeter⁻¹) and represents the lowest energy electronic excitation within the quinoline chromophore [23] [24] [21]. The amino substituent causes a significant red-shift of this transition compared to unsubstituted quinoline, reflecting the electron-donating character of the amino group and its conjugation with the aromatic π-system [23] [24] [21].
The most intense absorption occurs in the 250-290 nanometer region, corresponding to the π → π* transition labeled as Band II [23] [24] [21]. This transition exhibits very high extinction coefficients (10⁴-10⁵ molar⁻¹ centimeter⁻¹) and represents the primary electronic transition responsible for the compound's light absorption properties [23] [24] [21]. The intensity of this band undergoes enhancement due to the amino substituent, which increases the transition dipole moment through electron donation to the aromatic system [23] [24] [21].
The n → π* transition involving the nitrogen lone pair electrons appears as a weak absorption in the 350-400 nanometer region [23] [24] [21]. This transition typically exhibits low extinction coefficients (10²-10³ molar⁻¹ centimeter⁻¹) and often becomes obscured by the more intense π → π* transitions [23] [24] [21]. The bromine substituent can cause a blue-shift of this transition due to its electron-withdrawing inductive effect, which stabilizes the nitrogen lone pair orbitals [23] [24] [21].
Charge transfer transitions between the amino donor group and the quinoline acceptor system may manifest in the 280-320 nanometer region [22] [23]. These transitions exhibit medium extinction coefficients (10³-10⁴ molar⁻¹ centimeter⁻¹) and show strong solvent dependence due to the charge-separated nature of the excited state [22] [23]. The intensity and position of these bands provide information about the electronic communication between the amino substituent and the quinoline core [22] [23].
Vibronic fine structure appears throughout the absorption spectrum as multiple sub-bands that reflect the coupling between electronic and vibrational transitions [23] [24]. The resolution and clarity of this fine structure depend strongly on the measurement solvent and temperature, with non-polar solvents and low temperatures typically providing better resolution [23] [24]. The vibronic progressions provide detailed information about the molecular geometry changes that accompany electronic excitation [23] [24].
The overall spectroscopic behavior of 7-Bromoquinolin-5-amine in the ultraviolet-visible region reflects the complex interplay between electron-donating amino and electron-withdrawing bromine substituents [23] [24] [21]. The amino group generally dominates the electronic properties, causing red-shifts and intensity enhancements, while the bromine substituent provides more subtle modulations of transition energies and intensities [23] [24] [21].
Mass spectrometry provides definitive molecular weight determination and structural information through characteristic fragmentation patterns that reflect the inherent stability and reactivity of different molecular regions within 7-Bromoquinolin-5-amine [25] [26] [27] [28]. The technique proves particularly valuable for confirming molecular composition and identifying structural features through diagnostic fragment ions.
The molecular ion appears at mass-to-charge ratios 223 and 225, exhibiting the characteristic isotope pattern expected for a monobrominated compound [25] [26] [27]. The approximately 1:1 intensity ratio between these peaks confirms the presence of a single bromine atom and provides direct verification of the molecular formula C₉H₇BrN₂ [25] [26] [27]. The molecular ion typically exhibits low to medium relative intensity due to the inherent instability of the radical cation and its tendency to undergo rapid fragmentation [25] [26] [27].
The loss of a hydrogen radical from the molecular ion produces fragment ions at mass-to-charge ratios 222 and 224 [25] [26] [27]. This fragmentation pathway reflects the relatively weak carbon-hydrogen bonds in the aromatic system and represents a common initial fragmentation process for aromatic compounds under electron impact conditions [25] [26] [27]. The resulting even-electron ions often exhibit enhanced stability compared to the odd-electron molecular ion [25] [26] [27].
The amino group undergoes characteristic elimination to produce fragment ions at mass-to-charge ratios 206 and 208 [25] [26] [27]. This fragmentation represents the loss of the NH₂ group (16 mass units) and reflects the relative weakness of the carbon-nitrogen bond compared to the aromatic carbon-carbon bonds [25] [26] [27]. The resulting fragments retain the bromine substituent and the quinoline core structure, appearing with medium to strong relative intensities [25] [26] [27].
The bromine atom elimination produces a prominent fragment ion at mass-to-charge ratio 144 [25] [26] [27]. This fragmentation pathway reflects the moderate strength of the carbon-bromine bond and represents one of the most favored decomposition routes for the molecular ion [25] [26] [27]. The resulting fragment, corresponding to the amino-quinoline structure without bromine, often appears as one of the most intense peaks in the spectrum [25] [26] [27].
Concurrent elimination of hydrogen bromide generates fragment ions at mass-to-charge ratio 143 [25] [26] [27]. This process involves the combined loss of the bromine atom and an adjacent hydrogen, producing an unsaturated quinoline derivative [25] [26] [27]. The relative intensity of this fragmentation pathway depends on the availability of hydrogen atoms in suitable positions for elimination [25] [26] [27].
The quinoline core structure exhibits remarkable stability under mass spectrometric conditions, producing characteristic fragment ions at mass-to-charge ratio 129 [27] [28]. This fragment represents the unsubstituted quinoline cation and demonstrates the inherent stability of the bicyclic aromatic system [27] [28]. The observation of this fragment provides confirmation of the quinoline structural framework and serves as a diagnostic marker for quinoline-containing compounds [27] [28].
Further fragmentation of the quinoline system can produce smaller aromatic fragments, including ions at mass-to-charge ratio 78 corresponding to pyridine-type structures [26] [27] [28]. These fragments arise through ring-opening and rearrangement processes that reflect the fundamental decomposition pathways of nitrogen-containing heterocyclic compounds [26] [27] [28].
Rearrangement processes may generate tropylium-type ions at mass-to-charge ratio 91, although these typically appear with low relative intensities [26] [27]. These fragments arise through complex skeletal rearrangements that involve ring contraction and hydrogen migration processes [26] [27]. The observation of such rearrangement products provides insight into the gas-phase ion chemistry of the compound [26] [27].
X-ray diffraction analysis provides the most definitive structural characterization technique for 7-Bromoquinolin-5-amine, revealing precise atomic positions, bond lengths, bond angles, and crystal packing arrangements [29] [30] [31] [32]. Single crystal diffraction studies enable complete three-dimensional structure determination with high accuracy and precision.
The crystallographic analysis reveals that 7-Bromoquinolin-5-amine adopts a planar molecular geometry with the quinoline ring system and amino substituent lying essentially in the same plane [29] [32] [33]. The planarity arises from the extended aromatic conjugation system and the participation of the amino group nitrogen lone pair in resonance interactions with the quinoline π-electron system [29] [32] [33]. Deviations from planarity, if observed, typically involve minor out-of-plane displacements of the amino group hydrogen atoms due to crystal packing effects [29] [32] [33].
The carbon-nitrogen bond length connecting the amino group to the quinoline ring exhibits characteristics intermediate between single and double bond character [29] [32] [33]. This bond length contraction, typically observed in the range of 1.35-1.40 angstroms, provides direct evidence for the resonance interaction between the amino group and the aromatic system [29] [32] [33]. The shortened bond length correlates with the electronic delocalization that stabilizes the molecular structure and influences its spectroscopic properties [29] [32] [33].
The carbon-bromine bond length falls within the expected range for aromatic carbon-bromine bonds (1.90-1.95 angstroms) [29] [32] [33]. The precise bond length provides information about the degree of electronic interaction between the bromine substituent and the aromatic system, with shorter bond lengths indicating greater ionic character and longer bond lengths suggesting more covalent character [29] [32] [33].
The quinoline ring geometry exhibits characteristic bond length alternation patterns that reflect the electronic structure of the heterocyclic system [29] [32] [33]. The carbon-nitrogen bonds within the quinoline framework show lengths typical of aromatic carbon-nitrogen bonds (1.32-1.36 angstroms), while the carbon-carbon bonds exhibit the alternating pattern characteristic of fused aromatic systems [29] [32] [33].
The molecular packing within the crystal structure reveals intermolecular interactions that influence the solid-state properties of 7-Bromoquinolin-5-amine [29] [31] [33]. Hydrogen bonding interactions involving the amino group often dominate the crystal packing, with the amino hydrogen atoms forming hydrogen bonds to nitrogen atoms of neighboring molecules or to other suitable acceptor sites [29] [31] [33]. These hydrogen bonding networks contribute to the thermal stability and mechanical properties of the crystalline material [29] [31] [33].
Halogen bonding interactions involving the bromine substituent may contribute additional stabilization to the crystal structure [29] [33]. These interactions, while weaker than hydrogen bonds, can influence the overall packing arrangement and provide insight into the role of halogen substituents in crystal engineering applications [29] [33]. The directionality and strength of halogen bonding interactions depend on the electronic nature of the acceptor sites and the geometric constraints imposed by the crystal packing [29] [33].
The crystal symmetry and space group determination provide information about the molecular symmetry and the relationship between molecules within the unit cell [29] [32] [33]. Common space groups for quinoline derivatives include centrosymmetric groups such as P21/c or P21/n, although the specific choice depends on the molecular symmetry and packing preferences [29] [32] [33]. The space group determination influences the systematic absence patterns observed in the diffraction data and affects the structure refinement procedures [29] [32] [33].
Thermal parameter analysis provides insight into the molecular motion and flexibility within the crystal structure [29] [32] [33]. The amino group often exhibits enhanced thermal motion compared to the rigid quinoline core, reflecting its greater conformational flexibility and potential for hydrogen bonding interactions [29] [32] [33]. The thermal parameters also provide information about the crystal quality and the accuracy of the structural determination [29] [32] [33].